N,N'-di-sec-butyl-N,N'-dinitroso-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide): is an aromatic amine compound. It is used industrially as an antioxidant to prevent the degradation of various oils and lubricants. This compound is particularly effective for hydrocarbon products produced by cracking or pyrolysis, which are characterized by high alkene content .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) typically involves the reaction of 1,4-phenylenediamine with sec-butylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: This compound can also be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Chemistry: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is used as a polymerization inhibitor in the production of various vinyl monomers such as acrylates. It is also used as an antioxidant in the formulation of turbine oils, transformer oils, hydraulic fluids, lubricants, waxes, and greases .
Biology and Medicine: Its antioxidant properties may have implications for preventing oxidative stress in biological systems .
Industry: In addition to its use as an antioxidant and polymerization inhibitor, this compound is also used in the production of various chemical intermediates and specialty chemicals .
Mechanism of Action
The mechanism by which N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) exerts its effects involves the stabilization of free radicals. By donating hydrogen atoms, it can neutralize free radicals, thereby preventing the degradation of oils and lubricants. The molecular targets include reactive oxygen species and other free radicals that can cause oxidative damage .
Comparison with Similar Compounds
- N,N’-Di-sec-butyl-1,4-phenylenediamine
- N,N’-Bis(1-methylpropyl)-1,4-benzenediamine
- N,N’-Di-sec-butyl-p-phenylenediamine
Uniqueness: N,N’-(1,4-Phenylene)bis(N-(sec-butyl)nitrous amide) is unique due to its specific structure, which provides enhanced antioxidant properties compared to other similar compounds. Its effectiveness in preventing the degradation of hydrocarbon products with high alkene content sets it apart from other antioxidants .
Properties
Molecular Formula |
C14H22N4O2 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
N-butan-2-yl-N-[4-[butan-2-yl(nitroso)amino]phenyl]nitrous amide |
InChI |
InChI=1S/C14H22N4O2/c1-5-11(3)17(15-19)13-7-9-14(10-8-13)18(16-20)12(4)6-2/h7-12H,5-6H2,1-4H3 |
InChI Key |
YLTBEWSTQZLPJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C1=CC=C(C=C1)N(C(C)CC)N=O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.